M-Nifedipine

Overview

Description

M-Nifedipine is used alone or together with other medicines to treat severe chest pain (angina) or high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries .

Synthesis Analysis

The synthesis of M-Nifedipine involves the Hantzsch reaction. The DFT/B3LYP exchange–correlation function was employed to perform quantum chemical calculations such as molecular geometry optimization, vibrational analysis, frontier molecular orbital (FMO), molecular electrostatic potential (MEP), natural bond order (NBO), global reactive descriptors, and Fukui functions to determine the structural characteristics related to biological activity of the compounds .Molecular Structure Analysis

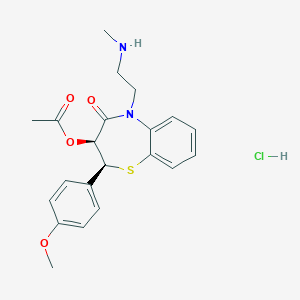

M-Nifedipine has a molecular formula of C17H18N2O6. Its average mass is 346.335 Da and its monoisotopic mass is 346.116486 Da .Chemical Reactions Analysis

M-Nifedipine is involved in various chemical reactions. It helps to predict where the maximum electrophilic and nucleophilic sites on the molecule and also used to analyze chemical reactivity and site selectivity in organic reactions .Physical And Chemical Properties Analysis

M-Nifedipine has a density of 1.3±0.1 g/cm3, a boiling point of 478.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C. Its enthalpy of vaporization is 74.2±3.0 kJ/mol and its flash point is 242.9±28.7 °C .Scientific Research Applications

Microsponge Delivery System for Cardiovascular Disturbances

M-Nifedipine has been explored for its potential in the treatment of cardiovascular disturbances. A study by Maheshwari et al. (2018) focused on the development of nifedipine-loaded sustained release microsponges, leading to tablets that offer effective clinical application and improved patient compliance. This approach addresses the short half-life of nifedipine and enhances its therapeutic advantage in cardiovascular treatments (Maheshwari et al., 2018).

Antioxidant and Anti-apoptotic Effects in Osteoarthritis

In the context of osteoarthritis, Yao et al. (2020) reported that nifedipine exhibits antioxidant and anti-apoptotic effects, as well as promotes cell proliferation. Their research indicates that nifedipine alleviates oxidative stress and apoptosis in osteoarthritic chondrocytes through the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway (Yao et al., 2020).

Improvement of Diastolic Function in Hypertension

Hu Zhao-ming et al. (2008) conducted a study to evaluate the effects of nifedipine on diastolic function in hypertensive patients. Their findings suggest that nifedipine can improve diastolic function, which is particularly beneficial in the management of hypertension (Hu Zhao-ming et al., 2008).

Role in Cardiovascular Medicine

Kazda (1991) discussed nifedipine’s significant impact on cardiovascular medicine. The drug’s specificity in calcium antagonistic action has made it an important tool in researching the role of calcium ions in cardiovascular diseases and other conditions (Kazda, 1991).

Protective Effects in Ischemic-Reperfused Rat Hearts

Research by Jiang & Rao (1993) highlighted the protective effects of m-nifedipine in isolated rat hearts subjected to ischemia and reperfusion, demonstrating its potential in managing ischemic heart conditions (Jiang & Rao, 1993).

Safety And Hazards

M-Nifedipine is harmful if swallowed. It should be avoided if you have severe coronary artery disease, or if you have had a heart attack within the past 2 weeks. Before taking M-Nifedipine, tell your doctor if you have kidney or liver disease, a blockage in your digestive tract (stomach or intestines), a history of stomach surgery, coronary artery disease, underactive thyroid, diabetes, or congestive heart failure .

Future Directions

Nifedipine is now a well-established agent in cardiovascular therapeutics. While further well-designed clinical trials are needed to clarify its relative place in the long-term management of mild to moderate hypertension, it is clear that nifedipine is now a well-established agent in cardiovascular therapeutics .

properties

IUPAC Name |

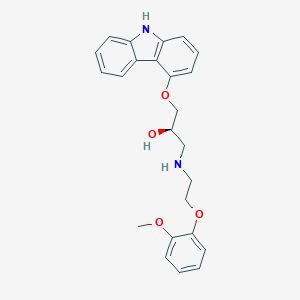

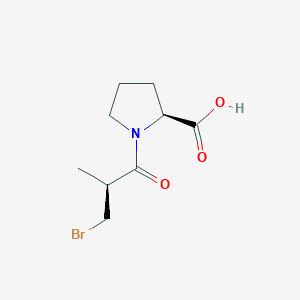

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTRZKAKODSRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944479 | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

M-Nifedipine | |

CAS RN |

21881-77-6 | |

| Record name | m-Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nifedipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: M-Nifedipine, like its analog Nifedipine, primarily acts as a calcium channel blocker. It selectively binds to L-type voltage-gated calcium channels, particularly those found in vascular smooth muscle and cardiac muscle cells. [, ] This binding inhibits the influx of calcium ions into the cells. [, ]

- Vasodilation: Reduced calcium influx in vascular smooth muscle cells leads to relaxation and widening of blood vessels, lowering blood pressure. [, , , , , , ]

- Reduced cardiac workload: By inhibiting calcium influx in cardiac muscle cells, M-Nifedipine can decrease myocardial oxygen demand and potentially protect against ischemia-reperfusion injury. [, , ]

A: While the provided research papers do not explicitly state the molecular formula, weight, or specific spectroscopic data for M-Nifedipine, they consistently describe it as a "dihydropyridine derivative" and an "analog" of Nifedipine. [, , , , , , , ] Based on this information, we can infer that M-Nifedipine shares a similar core structure with Nifedipine, likely with modifications to the dihydropyridine ring or its substituents. Further research and access to chemical databases would be necessary to obtain the precise structural information.

ANone: The research papers primarily focus on M-Nifedipine's pharmacological properties and do not provide details on its material compatibility and stability under various conditions. This aspect would require further investigation.

ANone: The available research primarily investigates M-Nifedipine for its pharmacological properties as a calcium channel blocker. There is no mention of catalytic properties or applications in the provided research papers.

A: While the research papers primarily focus on the pharmacological effects of M-Nifedipine, one study mentions that M-Nifedipine is stable when exposed to light, in contrast to Nifedipine which is susceptible to photodegradation. [] This finding suggests that M-Nifedipine might possess superior formulation stability compared to Nifedipine, potentially simplifying storage and handling procedures.

ANone: The provided research papers primarily focus on preclinical investigations of M-Nifedipine. Therefore, information regarding SHE regulations and compliance, which are generally established during later stages of drug development and commercialization, is not discussed in these studies.

ANone: Several research papers provide insights into the PK/PD profile of M-Nifedipine:

- Absorption and Bioavailability: Research in Beagle dogs indicates that M-Nifedipine, when administered orally, exhibits very low absolute bioavailability. []

- Distribution: Studies in rabbits indicate that M-Nifedipine is widely distributed in the body. []

- Pharmacodynamics: M-Nifedipine demonstrates rapid onset of action, with a hypotensive effect observed as early as 1 hour after oral administration in rabbits. [] The duration of action varies depending on the route of administration and dosage. [, ]

- Efficacy: M-Nifedipine exhibits potent antihypertensive effects in various animal models, including spontaneously hypertensive rats and renovascular hypertensive rats. [, , , , , , ] It also demonstrates protective effects against myocardial ischemia-reperfusion injury in animal models. [, , ]

ANone: The provided research primarily focuses on preclinical investigations using in vitro and in vivo models:

- In vitro studies:

- M-Nifedipine inhibits angiotensin II-stimulated proliferation and protein synthesis in cultured rabbit aortic smooth muscle cells. []

- M-Nifedipine demonstrates inhibitory effects on contractile responses in isolated guinea pig atria and coronary vessels, suggesting its calcium channel blocking activity. []

- M-Nifedipine exhibits similar or stronger inhibitory effects compared to Nifedipine on isolated pig coronary vessel strips. []

- In vivo studies:

- M-Nifedipine effectively reduces blood pressure in various hypertensive rat models, including spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRsp), and renovascular hypertensive rats (RVHR). [, , , , , , ]

- M-Nifedipine demonstrates protective effects against myocardial ischemia-reperfusion injury in rat and guinea pig models. [, , , ]

- M-Nifedipine attenuates Iso-induced myocardial injury in rats. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.